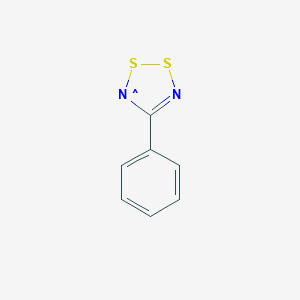
1,2,3,5-Dithiadiazolyl radical, 4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- (abbreviated as PDTD) is a stable organic free radical that has been extensively studied for its potential applications in various fields of science. PDTD is a heterocyclic compound that contains a five-membered ring consisting of two sulfur atoms, two nitrogen atoms, and a carbon atom. This radical is known for its unique properties, including its high stability, high reactivity, and strong electron accepting ability.
作用機序
The mechanism of action of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is complex and not fully understood. However, it is known that 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- acts as a strong electron acceptor, which allows it to participate in several redox reactions. The radical can also form stable charge-transfer complexes with other molecules, which can further enhance its reactivity.
生化学的および生理学的効果
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- may have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is its high stability, which allows it to be easily handled and stored. Additionally, 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is its strong electron accepting ability, which can make it difficult to study in some contexts.
将来の方向性
There are several future directions for research on 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-. Some of the most promising areas of research include:
1. Development of new synthetic methods for 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-.
2. Investigation of the potential use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- in energy storage devices.
3. Study of the potential antioxidant properties of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- and its potential use in the treatment of oxidative stress-related diseases.
4. Investigation of the use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- as a catalyst for organic reactions.
5. Study of the potential use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- in organic electronics.
Conclusion:
In conclusion, 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is a stable organic free radical that has been extensively studied for its potential applications in various fields of science. 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to exhibit a wide range of interesting properties, including its high stability, high reactivity, and strong electron accepting ability. Although much research has been conducted on 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-, there is still much to be learned about this fascinating compound, and it is likely that future research will uncover even more potential applications for 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-.
合成法
The synthesis of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is a complex process that involves several steps. The most common method for synthesizing 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is by the oxidation of 4-phenyl-1,2,3,5-dithiadiazolyl (PDT) with iodine in the presence of a strong acid catalyst. The reaction produces 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- as a dark red solid, which is then purified by recrystallization.
科学的研究の応用
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been extensively studied for its potential applications in various fields of science. The radical has been found to exhibit a wide range of interesting properties that make it useful for several applications. Some of the most notable applications of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- include:
1. Catalysis: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to be an effective catalyst for several organic reactions, including the oxidation of alcohols, the reduction of ketones, and the coupling of aryl halides.
2. Organic electronics: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to be an effective organic semiconductor, making it useful for the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
3. Energy storage: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been studied for its potential use in energy storage devices such as batteries and supercapacitors.
特性
CAS番号 |
118436-77-4 |
|---|---|
製品名 |
1,2,3,5-Dithiadiazolyl radical, 4-phenyl- |
分子式 |
C7H5N2S2 |
分子量 |
181.3 g/mol |
InChI |
InChI=1S/C7H5N2S2/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H |
InChIキー |
LJLOBYVCKXTPER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSS[N]2 |
正規SMILES |
C1=CC=C(C=C1)C2=NSS[N]2 |
その他のCAS番号 |
118436-77-4 |
同義語 |
4-phenyl-1,2$l^{3}-dithia-3,5-diazacyclopenta-2,4-diene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



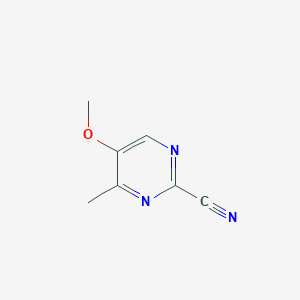
![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)
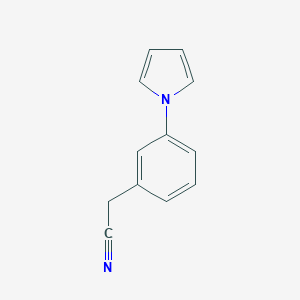
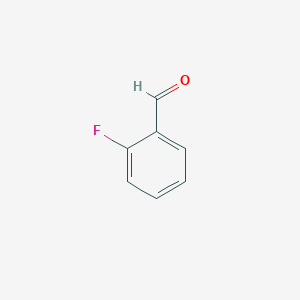
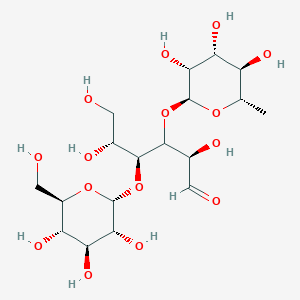
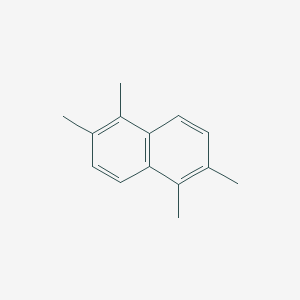
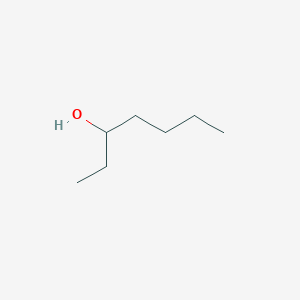
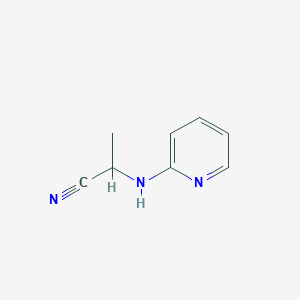
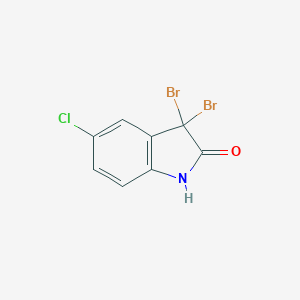
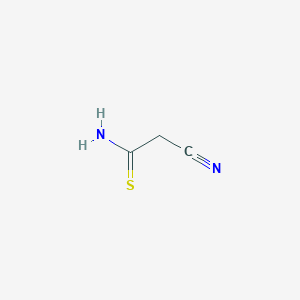
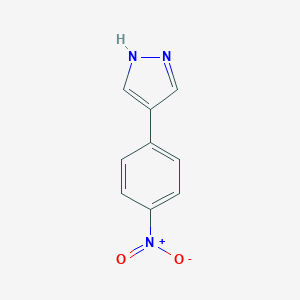
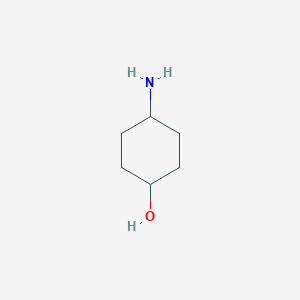
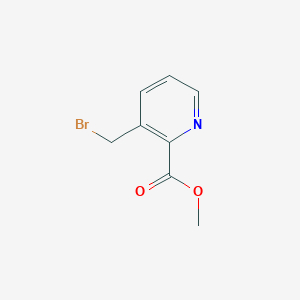
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)